3-(3-Aminophenyl)propanoate
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Overview
Description
3-(3-Aminophenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, where the propanoate group is attached to a phenyl ring substituted with an amino group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Aminophenyl)propanoate can be synthesized through the reduction of ethyl 3-(3-nitrophenyl)acrylate. The process involves the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas (H2) as the reducing agent. The reaction is typically carried out in methanol (MeOH) or ethanol (EtOH) at room temperature under a hydrogen atmosphere. The reaction conditions are as follows:
Reaction Time: 2-12 hours
Temperature: Room temperature
Catalyst: Pd/C
Solvent: MeOH or EtOH
Yield: Up to 89%
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The key steps involve the catalytic hydrogenation of ethyl 3-(3-nitrophenyl)acrylate, followed by purification and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor compound is reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Common Reagents and Conditions
Reduction: Pd/C and H2 in MeOH or EtOH.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Reduction: this compound
Substitution: Substituted derivatives of this compound
Oxidation: Oxidized derivatives of this compound
Scientific Research Applications
3-(3-Aminophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-aminophenyl)propanoate
- 3-(2-Aminophenyl)propanoate
- 3-(4-Aminophenyl)propanoate
Uniqueness
This compound is unique due to the position of the amino group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and interactions with biological targets .
Properties
IUPAC Name |
3-(3-aminophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFVSXLYOBZKD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NO2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988731 |
Source
|
Record name | 3-(3-Aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68969-82-4 |
Source
|
Record name | 3-(3-Aminophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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